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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzyl alcohol

Cat. No.: B125640

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,4,5-Trimethoxybenzyl alcohol
and its key derivatives: 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzoic acid, and
methyl 3,4,5-trimethoxybenzoate. This objective analysis, supported by experimental data and
protocols, aims to serve as a valuable resource for the identification, characterization, and
quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (*H NMR, 13C NMR, IR, and Mass
Spectrometry) for 3,4,5-Trimethoxybenzyl alcohol and its derivatives.

3,4,5-Trimethoxybenzyl Alcohol

Spectroscopic Data Values

6.58 (s, 2H, Ar-H), 4.61 (s, 2H, -CH2-), 3.84 (s,

1H NMR (ppm
(ppm) 9H, -OCHs)

13C NMR (ppm) 153.4, 137.2, 136.9, 104.8, 65.4, 56.2

3500-3200 (O-H stretch), 2938, 2836 (C-H

IR (cm™?) stretch), 1595, 1508 (C=C aromatic), 1128 (C-O
stretch)
Mass Spec. (m/z) 198 (M+), 181, 169, 154
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3,4,5-Trimethoxybenzaldehyde

Spectroscopic Data

Values

1H NMR (ppm)

9.84 (s, 1H, -CHO), 7.09 (s, 2H, Ar-H), 3.92 (s,
9H, -OCH?3)[1]

13C NMR (ppm)

191.2, 153.8, 143.2, 131.9, 106.8, 56.4

IR (cm™1)

2830, 2730 (C-H aldehyde), 1695 (C=0 stretch),
1585, 1505 (C=C aromatic), 1130 (C-O stretch)

[2]

Mass Spec. (m/z)

196 (M+), 195, 181, 168, 153[3]

3,4.5-Trimethoxybenzaoic Acid

Spectroscopic Data

Values

1H NMR (ppm)

10.5-13.0 (br s, 1H, -COOH), 7.25 (s, 2H, Ar-H),
3.84 (s, 6H, -OCHs3), 3.74 (s, 3H, -OCH3)[4]

13C NMR (ppm)

167.4, 153.1, 141.8, 126.4, 107.0, 60.5, 56.3[4]
[5]

IR (cm™1)

3200-2500 (O-H stretch, carboxylic acid), 1685
(C=0 stretch), 1600, 1510 (C=C aromatic), 1125
(C-0 stretch)

Mass Spec. (m/z)

212 (M+), 197, 182, 169

Methyl 3,4,5-Trimethoxybenzoate
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Spectroscopic Data Values

7.27 (s, 2H, Ar-H), 3.89 (s, 3H, -COOCHs), 3.87

1H NMR (ppm
(ppm) (s, 6H, -OCHs)

13C NMR (ppm) 166.8, 153.2, 142.3, 125.2, 106.7, 56.2, 52.3

2940, 2840 (C-H stretch), 1720 (C=0 stretch,

IR (cm™1) ester), 1590, 1500 (C=C aromatic), 1120 (C-O
stretch)[6]
Mass Spec. (m/z) 226 (M+), 195, 183, 168

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-de).[7][8] Ensure the sample is fully
dissolved. Filter the solution through a pipette with a small cotton or glass wool plug to
remove any particulate matter.[9] Transfer the filtered solution into a clean 5 mm NMR tube.

[°]
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Number of Scans: 16-64, depending on sample concentration.

[¢]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: 0-12 ppm.

 Instrument Parameters (*3C NMR):
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[e]

Spectrometer: 100 MHz or higher.

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-220 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Sample Preparation: For solid samples, place a small amount of the powder or crystalline
material directly onto the ATR crystal.[10] For liquid or oily samples, apply a single drop to
the center of the crystal.[11]

e Instrument Parameters:
o Accessory: ATR accessory with a diamond or zinc selenide crystal.
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.
o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Place the sample on the crystal and apply pressure using the anvil to ensure good
contact.[10]
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o Record the sample spectrum.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or dichloromethane.

e GC Parameters:

[¢]

Injection Volume: 1 pL.

[e]

Injector Temperature: 250-280°C.[12]

o

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

[¢]

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at
10°C/min, and hold for 5 minutes.

o Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 um).[13]
e MS Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: 40-400 amu.

o lon Source Temperature: 230°C.[12]

o Interface Temperature: 280°C.

» Data Analysis: Identify the compound based on its retention time and the fragmentation
pattern in the mass spectrum. Compare the obtained spectrum with library spectra for
confirmation.

Visualizations
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Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of 3,4,5-Trimethoxybenzyl alcohol and its derivatives.
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Caption: Workflow for Spectroscopic Analysis.

Conceptual Antioxidant Action of 3,4,5-
Trimethoxybenzyl Alcohol Derivatives

3,4,5-Trimethoxybenzyl alcohol and its derivatives are known for their antioxidant properties.
[14] The following diagram illustrates a conceptual pathway of their potential antioxidant
mechanism.
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Caption: Conceptual Antioxidant Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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